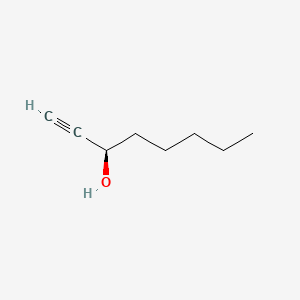

(R)-(+)-1-Octyn-3-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R)-oct-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGRNZHKYVHZSN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426439 | |

| Record name | (3R)-oct-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32556-70-0 | |

| Record name | 1-Octyn-3-ol, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032556700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-oct-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1-Octyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYN-3-OL, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ9V2W5SW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereocontrolled Synthetic Methodologies for R + 1 Octyn 3 Ol and Its Enantiomeric Forms

Chiral Resolution Strategies for Racemic 1-Octyn-3-ol (B1346985)

Chiral resolution remains a widely practiced approach for the separation of enantiomers. This involves the separation of a racemic mixture into its individual enantiomers. For 1-octyn-3-ol, several methods have been effectively employed.

Diastereomeric Salt Formation and Separation Techniques

A classical method for resolving racemic alcohols involves their conversion into a mixture of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility. libretexts.org For the resolution of racemic 1-octyn-3-ol, the alcohol is first derivatized to a half-acid phthalate (B1215562). This derivative, a waxy solid, is then reacted with an enantiomerically pure amine, such as (+)-α-methylbenzylamine, to form diastereomeric salts. orgsyn.orgorgsyn.org

The separation of these diastereomeric salts is typically achieved through fractional crystallization. libretexts.org The differing solubilities of the (R,R) and (S,R) salts in a suitable solvent, like methylene (B1212753) chloride, allow for the isolation of one diastereomer in the crystalline form, while the other remains in the mother liquor. orgsyn.orgorgsyn.org It has been noted that resolving the phthalic amine salt of racemic 1-octyn-3-ol can require three to four recrystallizations. orgsyn.orgorgsyn.org The initial crystallization may take several days to proceed. orgsyn.orgorgsyn.org However, if starting with 1-octyn-3-ol that is already partially enriched (e.g., 86% enantiomeric excess), only a single recrystallization is needed to achieve optically pure alcohol. orgsyn.orgorgsyn.org After separation, the pure enantiomer of the alcohol is regenerated from the salt. libretexts.org

| Resolving Agent | Derivative | Separation Method | Notes |

| (+)-α-Methylbenzylamine | Half-acid phthalate | Fractional Crystallization | 3-4 recrystallizations from methylene chloride for racemic starting material. orgsyn.orgorgsyn.org |

Enzymatic and Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution offers a mild and highly selective method for separating enantiomers. This technique relies on the differential rate of reaction of the two enantiomers of a racemic substrate with an enzyme, typically a lipase (B570770). In the case of 1-octyn-3-ol, lipases are used to selectively acylate one of the enantiomers.

A study screening twelve commercially available lipases found that Candida antarctica lipase B (CAL-B) and Humicola lanuginosa lipase (HLL) were effective for the kinetic resolution of 1-octyn-3-ol. nih.gov CAL-B was identified as the best biocatalyst for the resolution of 1-octyn-3-ol, leading to the (S)-enantiomer with a 90% enantiomeric excess (e.e.) and an enantiomeric ratio (E) of 35. nih.gov Another study investigated the kinetic resolution of 1-octyn-3-ol through esterification with decanoic acid using lipase from Chromobacterium viscosum (CV). nih.gov While this lipase showed high enantioselectivity for the (R)-(-) isomer of octan-3-ol, the selectivity was lower for 1-octyn-3-ol. nih.gov However, by conducting the reaction at a lower temperature (-15 °C), the enantiomeric excess of the ester product from 1-octyn-3-ol resolution increased from 17% (E = 1.4) to 38% (E = 2.5). nih.gov

| Enzyme | Reaction | Product e.e. | Enantiomeric Ratio (E) |

| Candida antarctica lipase B (CAL-B) | Acylation | 90% (S-enantiomer) | 35 nih.gov |

| Chromobacterium viscosum lipase | Esterification with decanoic acid at -15°C | 38% (ester) | 2.5 nih.gov |

Chromatographic Enantioseparation Methods

Chromatographic techniques provide a powerful tool for the analytical and preparative separation of enantiomers. For 1-octyn-3-ol, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been utilized.

In one approach, the racemic alcohol is derivatized with a chiral agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form diastereomeric esters. mdpi.com These diastereomers can then be separated by normal-phase HPLC on a silica (B1680970) gel column. mdpi.comresearchgate.net This method has shown a large separation factor (α = 1.74), enabling large-scale separation. mdpi.com In one instance, an 850 mg sample of the diastereomeric esters was successfully separated. mdpi.comresearchgate.net

Gas chromatography using chiral stationary phases has also been explored. The separation of 1-octyn-3-ol enantiomers is influenced by the nature of the unsaturation in the molecule. It has been observed that a triple bond can have a negative impact on the separation of enantiomers compared to a double bond. tum.de

Asymmetric Synthesis Approaches to Enantiopure 1-Octyn-3-ol

Direct asymmetric synthesis provides a more elegant and often more efficient route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner.

Catalytic Asymmetric Alkynylation of Aldehydes

The catalytic asymmetric addition of terminal alkynes to aldehydes is a powerful method for the synthesis of chiral propargylic alcohols. This approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction between an alkyne and an aldehyde. While specific examples for the direct synthesis of (R)-(+)-1-octyn-3-ol via this method were not detailed in the provided search results, the general strategy is a key methodology in asymmetric synthesis. The reaction of a suitable organometallic acetylide with hexanal (B45976) in the presence of a chiral ligand and a metal catalyst would be the general approach.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

One documented method for the synthesis of optically active 1-octyn-3-ol involves the asymmetric reduction of 1-octyn-3-one (B3050644). orgsyn.org This is achieved using B-3-pinanyl-9-borabicyclo[3.3.1]nonane, which is prepared from (+)-α-pinene, a readily available chiral natural product. orgsyn.org This one-pot reduction provides the desired this compound in good chemical yield (86%) and high enantiomeric excess (86% e.e., which can be corrected to >95% considering the enantiomeric purity of the α-pinene used). orgsyn.org The availability of both enantiomers of α-pinene allows for the synthesis of both enantiomers of 1-octyn-3-ol.

| Reagent | Substrate | Product Configuration | Yield | Enantiomeric Excess (e.e.) |

| B-3-pinanyl-9-borabicyclo[3.3.1]nonane (from (+)-α-pinene) | 1-Octyn-3-one | (R) | 86% | 86% (>95% corrected) orgsyn.org |

Transition Metal-Catalyzed Asymmetric Reactions

The enantioselective addition of terminal alkynes to aldehydes is a premier strategy for synthesizing chiral propargylic alcohols. nih.gov This transformation can be catalyzed by various transition metal complexes, where a chiral ligand ensures the facial selectivity of the nucleophilic attack on the prochiral aldehyde. While specific examples detailing the synthesis of this compound via this method are not extensively documented in peer-reviewed literature, the principles are well-established with related substrates. Copper and rhodium-based catalysts are particularly notable in this field. chemrxiv.orgbeilstein-journals.orgrsc.org

For instance, copper(I) catalysts, when paired with chiral ligands like bisoxazoline (Box) or phosphine (B1218219) derivatives, effectively catalyze the asymmetric alkynylation of aldehydes. beilstein-journals.orgmdpi.com The general mechanism involves the formation of a copper acetylide intermediate, which is then delivered to the aldehyde within a chiral environment, thereby dictating the stereochemical outcome. A representative transformation would involve the reaction of hexanal with a suitable acetylene (B1199291) source in the presence of a copper(I) salt and a chiral ligand to yield the desired propargylic alcohol. The efficiency and enantioselectivity of such reactions are highly dependent on the choice of ligand, solvent, and reaction conditions.

Similarly, rhodium-catalyzed asymmetric additions and hydrogenations are powerful tools in chiral synthesis. rsc.orgrsc.orgajchem-b.com Chiral rhodium complexes can facilitate the enantioselective C-H alkynylation of various substrates or the asymmetric hydrogenation of alkynyl ketones. rsc.orgajchem-b.com The application of a rhodium catalyst with a chiral diene ligand, for example, could be envisioned for the asymmetric addition of an acetylide to hexanal, providing a pathway to enantioenriched this compound.

Table 1: Representative Chiral Ligands for Transition Metal-Catalyzed Asymmetric Alkynylations This table is illustrative of ligand classes often used for the asymmetric synthesis of chiral alcohols, based on general findings.

| Ligand Type | Metal Commonly Used | Potential Substrate | Reference(s) |

|---|---|---|---|

| Bis(oxazoline) (Box) | Copper (Cu) | Aldehydes, Imines | beilstein-journals.orgmdpi.com |

| BINOL | Copper (Cu) | Ferrocenes, Aldehydes | chemrxiv.org |

| Chiral Diphosphines | Rhodium (Rh), Ruthenium (Ru) | Ketones, Olefins | ajchem-b.com |

| Chiral Diene Ligands | Rhodium (Rh) | Diformylmetallocenes | ajchem-b.com |

Enantioselective Transformations from Precursors

Chiral Pool Synthesis and Derivatization

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. uvic.ca D-mannitol is a common and inexpensive starting material from the chiral pool that can be converted into versatile building blocks. barc.gov.inmdpi.com For example, D-mannitol can be oxidatively cleaved to produce (R)-2,3-O-cyclohexylidene glyceraldehyde. mdpi.com This chiral aldehyde is a potential precursor for this compound, although a direct, multi-step synthesis from this specific precursor is not prominently detailed in the literature. The general strategy would involve the addition of a five-carbon fragment to the aldehyde, followed by the introduction of the alkyne moiety.

Another key aspect is the use of enantiopure 1-octyn-3-ol itself as a chiral precursor for further derivatization. For example, (S)-1-octyn-3-ol is commercially available and has been used as a starting material for the synthesis of (R)-3-aminooctanoic acid, a transformation that proceeds with a complete inversion of configuration at the chiral center. researchgate.net Similarly, 1-octyn-3-ol has been incorporated as a side-chain unit in the synthesis of prostaglandins (B1171923) and other complex natural products. chalmers.se

Stereospecific Hydration and Related Conversions

The stereospecific hydration of an alkyne to form a chiral alcohol is a challenging transformation. Standard hydration methods for terminal alkynes, such as acid-catalyzed hydration or oxymercuration-demercuration, yield methyl ketones (Markovnikov addition), while hydroboration-oxidation yields aldehydes (anti-Markovnikov addition). masterorganicchemistry.com Neither of these standard methods produces a chiral secondary alcohol directly from a simple terminal alkyne.

A potential, though less documented, route could involve the stereospecific hydration of a precursor containing multiple alkyne groups, such as a 1,7-octadiyne (B1345467) derivative. However, research on 1,7-octadiynes primarily focuses on their cyclopolymerization and not on selective hydration to form chiral acyclic alcohols. acs.orgresearchgate.netresearchgate.net

A more viable approach for obtaining the target molecule is through the kinetic resolution of the racemic alcohol, which can be considered a related conversion. Enzymatic catalysis, particularly with lipases, has proven effective for this purpose. In a kinetic resolution process, one enantiomer of the racemic starting material reacts faster than the other, allowing for the separation of the unreacted enantiomer from the newly formed product. For 1-octyn-3-ol, lipases can selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol with high enantiomeric purity. nih.govnih.govoup.com

Optimization of Stereochemical Yields and Enantiomeric Purity in this compound Synthesis

Achieving high enantiomeric purity is critical for the application of this compound. Several methods are employed to optimize and enhance the enantiomeric excess (ee) of the final product.

One of the most robust methods is the enzymatic kinetic resolution of racemic 1-octyn-3-ol. This technique relies on the high stereoselectivity of enzymes, typically lipases, in non-aqueous media. barc.gov.in The racemic alcohol is subjected to transesterification, where the enzyme selectively catalyzes the acylation of one enantiomer at a much higher rate. For example, Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas species have been successfully used to resolve racemic 1-octyn-3-ol, yielding the unreacted enantiomer and the acylated enantiomer, which can then be separated. nih.govnih.gov By carefully selecting the lipase, acyl donor, and reaction conditions (including temperature), high enantiomeric excesses can be achieved. nih.govoup.com

Table 2: Lipase-Catalyzed Kinetic Resolution of 1-Octyn-3-ol Derivatives

| Lipase Source | Substrate | Result | ee (%) | Reference(s) |

|---|---|---|---|---|

| Candida antarctica (CAL-B) | rac-1-octyn-3-ol | (S)-enantiomer resolved | 90 | nih.gov |

| Humicola lanuginosa (HLL) | rac-17,19-dioxa-7-eicosyn-6-ol | (R)-enantiomer resolved | 90 | nih.gov |

| Lipase Amano PS | 3-Propionyloxy-1-trimethylsilyl-1-octyne | (S)-1-trimethylsilyl-1-octyn-3-ol | >99 | oup.com |

| Chromobacterium viscosum | rac-1-octyn-3-ol | Ester product | 38 (at -15 °C) | nih.gov |

Another powerful technique for enhancing enantiomeric purity is classical resolution via diastereomeric salt crystallization . This method is particularly useful for purifying products that are obtained with moderate enantiomeric excess from an initial asymmetric synthesis. For this compound, a well-documented procedure involves its reaction with phthalic anhydride (B1165640) to form a half-acid phthalate derivative. orgsyn.org This derivative is then treated with an enantiomerically pure chiral amine, such as (+)-α-methylbenzylamine, to form a pair of diastereomeric salts. orgsyn.org These salts possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. After separation, the pure diastereomeric salt is treated with acid to release the optically pure this compound. A single recrystallization of the salt formed from 86% ee material can be sufficient to yield optically pure alcohol. orgsyn.org

Furthermore, the enantiomeric purity of the product from an asymmetric synthesis can be optimized by refining the reaction conditions. In the case of the asymmetric reduction of 1-octyn-3-one using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane), the enantiomeric purity of the chiral reagent is paramount. orgsyn.org Using (+)-α-pinene of higher enantiomeric purity to synthesize the reducing agent directly translates to a higher enantiomeric excess in the final this compound product. orgsyn.org Removing the tetrahydrofuran (B95107) solvent prior to the reduction step has also been noted to provide a faster reaction and slightly higher optical purity. orgsyn.org

Advanced Stereochemical Characterization and Elucidation of Absolute Configuration for R + 1 Octyn 3 Ol

Analytical Techniques for Enantiomeric Excess and Optical Purity Determination

The enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Several powerful analytical techniques are utilized to quantify the enantiomeric composition of (R)-(+)-1-octyn-3-ol.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a primary method for separating and quantifying the enantiomers of volatile compounds like 1-octyn-3-ol (B1346985). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to different retention times.

In a notable study, the enantiomers of 1-octyn-3-ol were successfully separated using a chiral GC column. rsc.org The (S)-(-)-1-octyn-3-ol enantiomer eluted at 12.94 minutes, while the this compound enantiomer had a longer retention time of 13.10 minutes. rsc.org This separation allows for the accurate determination of the ratio of the two enantiomers in a mixture. Research has shown that trifluoroacetylated derivatives of chiral alcohols, including 1-octyn-3-ol, can be effectively resolved on a Chiraldex G-TA chiral stationary phase. nih.gov Another effective stationary phase for the resolution of 1-octen-3-ol (B46169), a closely related compound, is Rt-βDEXsa. gcms.cz The enantiomeric excess of this compound has been reported to be as high as 98% when analyzed by GLC.

Table 1: Chiral GC Separation Data for 1-Octyn-3-ol Enantiomers

| Enantiomer | Retention Time (minutes) |

| (S)-(-)-1-Octyn-3-ol | 12.94 rsc.org |

| This compound | 13.10 rsc.org |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) offers another robust method for determining the enantiomeric purity of 1-octyn-3-ol. This technique can be performed in two ways: using a chiral stationary phase to separate the enantiomers directly, or by derivatizing the alcohol with a chiral reagent to form diastereomers that can be separated on a standard achiral column. mdpi.com

A significant application involves the derivatization of 1-octyn-3-ol with a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form diastereomeric esters. mdpi.com These diastereomers exhibit different physical properties and can be separated by HPLC on a silica (B1680970) gel column. For the MαNP esters of 1-octyn-3-ol, a large separation factor (α = 1.74) and resolution factor (Rs = 4.53) have been achieved, indicating excellent separation. mdpi.com This high degree of separation even allows for preparative-scale purification. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy, when used in conjunction with chiral shift reagents, is a powerful tool for determining enantiomeric excess. Chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)3), can be used to induce chemical shift differences between the signals of enantiomers in the NMR spectrum. orgsyn.orgorgsyn.org

For 1-octyn-3-ol, the proton on the chiral carbinol carbon is shifted downfield to approximately 11 ppm in the presence of Eu(hfc)3 in a CDCl3 solvent. orgsyn.orgorgsyn.org Crucially, the signal for the (R)-enantiomer is shifted about 0.5 ppm further downfield than that of the (S)-enantiomer. orgsyn.orgorgsyn.org By integrating the signals corresponding to each enantiomer, the enantiomeric excess can be accurately calculated. Another approach involves derivatization to form a phthalic amine salt, where the enantiomeric purity can be determined by observing the ethynyl (B1212043) hydrogen doublets in the NMR spectrum. orgsyn.orgorgsyn.org

Optical Rotation Studies and Specific Rotation Measurement as a Chiral Descriptor

Optical rotation is a fundamental chiroptical property inherent to chiral substances, quantifying their ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are measured using a polarimeter. masterorganicchemistry.com For comparative purposes, the observed rotation is standardized to a specific rotation, [α], which is a characteristic physical constant for a given compound under defined conditions of temperature, wavelength, solvent, and concentration. masterorganicchemistry.com The sign of the specific rotation, positive (+) for dextrorotatory (clockwise rotation) or negative (-) for levorotatory (counter-clockwise rotation), is a key descriptor of a specific enantiomer.

For (R)-1-octyn-3-ol, the designation (+) explicitly indicates that it is dextrorotatory. Its specific rotation is a critical parameter used for its identification, characterization, and the assessment of its enantiomeric purity. Published research and commercial data sheets report several values for the specific rotation of this compound, with slight variations arising from different measurement conditions. orgsyn.orgsigmaaldrich.comthermofisher.com

For instance, a value of +7.50° has been reported for the neat (undiluted) liquid at 25°C using the sodium D-line (589 nm) as the light source. orgsyn.org Other measurements specify the use of a solvent; a common reported value is +6.5° when measured at 20°C in a methylene (B1212753) chloride solution at a concentration of 2 g/100 mL. sigmaaldrich.comaksci.com Thermo Scientific reports a specific rotation range of +9° to +10° for the neat substance. thermofisher.comthermofisher.com The consistency in the positive sign across all measurements confirms the dextrorotatory nature of the (R)-enantiomer. These data underscore the importance of reporting the precise conditions under which specific rotation is measured to ensure reproducibility and accurate comparison.

| Specific Rotation [α] | Temperature (°C) | Wavelength | Concentration (c) | Solvent | Source |

|---|---|---|---|---|---|

| +6.5° | 20 | D-line | 2 g/100 mL | Methylene Chloride | sigmaaldrich.com, aksci.com, |

| +7.50° | 25 | D-line | Neat | - | orgsyn.org |

| +9° to +10° | Not Specified | Not Specified | Neat | - | thermofisher.com, thermofisher.com |

Strategic Applications of R + 1 Octyn 3 Ol As a Chiral Synthon in Complex Organic Synthesis

Role in the Total Synthesis of Natural Products and Bioactive Molecules

The inherent chirality and functionality of (R)-(+)-1-octyn-3-ol make it a crucial starting material for the synthesis of various natural products and biologically active compounds. scbt.comfishersci.com Its structure provides a scaffold upon which molecular complexity can be built with a high degree of stereochemical control.

Precursor in Prostaglandin (B15479496) Analog Synthesis and Stereochemistry

This compound is a key intermediate in the synthesis of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects. scbt.comfishersci.com The stereochemistry at the C-3 position of the octynol directly translates to the stereochemistry of the C-15 hydroxyl group in the final prostaglandin molecule, which is crucial for its biological activity.

In a common synthetic approach, the hydroxyl group of this compound is protected, often as a silyl (B83357) ether or an acetal, to prevent unwanted reactions. google.comvulcanchem.com The protected alkyne is then coupled with a cyclopentenone fragment, which forms the core of the prostaglandin structure. core.ac.uk This conjugate addition reaction, often mediated by organocuprate reagents derived from the octynol, establishes the carbon skeleton of the target prostaglandin. core.ac.uksci-hub.se The alkyne functionality is subsequently reduced to a trans-double bond, and deprotection of the hydroxyl group furnishes the desired prostaglandin analogue. google.com The use of the enantiomerically pure this compound ensures the formation of the natural and biologically active stereoisomer of the prostaglandin. google.com

The table below outlines the key steps in a typical synthesis of a prostaglandin analogue starting from this compound.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Protection of the hydroxyl group | e.g., tert-Butyldimethylsilyl chloride (TBSCl), imidazole | (R)-3-(tert-Butyldimethylsilyloxy)-1-octyne |

| 2 | Formation of an organometallic reagent | e.g., n-Butyllithium, followed by a copper(I) salt | Lithium or copper acetylide |

| 3 | Conjugate addition to a cyclopentenone | Substituted cyclopentenone | Prostaglandin precursor with the octynyl side chain |

| 4 | Reduction of the alkyne | e.g., Lithium aluminum hydride (LiAlH4) | Prostaglandin precursor with a trans-alkene |

| 5 | Deprotection of the hydroxyl group | e.g., Tetrabutylammonium fluoride (B91410) (TBAF) | Prostaglandin analogue |

Synthesis and Stereochemical Elucidation of Insect Pheromones and Kairomones

The chirality of many insect pheromones and kairomones is critical for their biological activity, often with only one enantiomer being active. This compound serves as a valuable chiral pool starting material for the enantioselective synthesis of these semiochemicals. barc.gov.in

For instance, the synthesis of certain insect pheromones involves the transformation of the alkyne and alcohol functionalities of this compound into different functional groups present in the target pheromone. The stereocenter at C-3 is preserved throughout the synthesis, ensuring the correct stereochemistry in the final product. unl.edu

Field studies have also been conducted to evaluate the attractiveness of enantiomers of 1-octyn-3-ol (B1346985) to mosquitoes. nih.gov Research has shown that the (R)-(+) isomer of the related compound 1-octen-3-ol (B46169), which can be synthesized from this compound, generally attracts more species of mosquitoes, highlighting the importance of stereochemistry in insect chemical communication. nih.gov

Integration into Multi-Step Synthetic Sequences and Cascade Reactions

The trifunctional nature of this compound allows for its seamless integration into multi-step synthetic sequences. The alkyne, hydroxyl group, and the alkyl chain can be manipulated sequentially or in a concerted fashion to build molecular complexity.

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events in a single synthetic operation without isolating intermediates. baranlab.org While specific examples of cascade reactions directly initiated by this compound are not extensively documented in the provided context, its derivatives are well-suited for such processes. For example, an enyne derived from this compound could potentially undergo a cascade reaction involving cyclization and further functionalization. The principles of cascade reactions often rely on the strategic placement of reactive functional groups, a characteristic inherent in the derivatives of this chiral synthon. baranlab.orgacs.org

Exploration of this compound in Heterocyclic Compound Synthesis

While the primary applications highlighted focus on acyclic and carbocyclic systems, the functional groups of this compound provide a gateway to the synthesis of chiral heterocyclic compounds. The alkyne can participate in various cyclization reactions, such as cycloadditions or transition-metal-catalyzed processes, to form five- or six-membered heterocyclic rings. The hydroxyl group can act as an internal nucleophile or be transformed into other functional groups to facilitate cyclization.

For example, the alkyne moiety can be converted into a 1,3-dicarbonyl system, which can then undergo condensation reactions with hydrazines or ureas to form pyrazoles or pyrimidines, respectively. The inherent chirality of the starting material would be transferred to the resulting heterocyclic product.

Derivatization Reactions and Functional Group Transformations of this compound

The synthetic utility of this compound is greatly expanded through various derivatization reactions and functional group transformations. scbt.com These modifications allow for the introduction of new functionalities and the manipulation of the molecule's reactivity to suit specific synthetic goals.

Selective Protection and Deprotection Strategies for the Hydroxyl Group

The selective protection of the hydroxyl group is a critical first step in many synthetic routes utilizing this compound. google.com This prevents the acidic proton of the hydroxyl group from interfering with subsequent reactions, particularly those involving organometallic reagents.

Common protecting groups for the hydroxyl group of this compound and their deprotection conditions are listed in the table below.

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

| tert-Butyldimethylsilyl | TBS | TBSCl, imidazole | TBAF, HF, Acetic acid |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), p-Toluenesulfonic acid (p-TsOH) | Acidic conditions (e.g., HCl, p-TsOH) |

| Methoxyisopropyl | - | Methoxypropene, acid catalyst | Mild acidic hydrolysis |

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | Hydrogenolysis (H2, Pd/C) |

Transformations of the Terminal Alkyne: Hydrogenation, Halogenation, Cycloaddition

The terminal alkyne of this compound is a versatile functional group that participates in a variety of chemical transformations. These reactions allow for the extension of the carbon chain and the introduction of new functionalities, making it a valuable synthon in the construction of complex molecules.

Hydrogenation

The reduction of the alkyne in this compound can be controlled to produce either the corresponding alkene or alkane, depending on the catalyst and reaction conditions employed. openochem.org

Complete Reduction to Alkane: Catalytic hydrogenation using standard metal catalysts such as palladium, platinum, or nickel completely reduces the triple bond to an alkane. openochem.orglibretexts.org This process involves the addition of two equivalents of hydrogen gas (H₂) across the triple bond, proceeding through an alkene intermediate that is not typically isolated. openochem.orgjove.com The final product of the complete hydrogenation of this compound is (R)-3-octanol.

Partial Reduction to cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is necessary. jove.com The most common of these is Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline. jove.comopenstax.org This catalyst facilitates the syn-addition of one equivalent of H₂, yielding the cis-alkene. jove.comopenstax.org For this compound, this reaction produces (R,Z)-1-octen-3-ol.

Partial Reduction to trans-Alkene: The synthesis of trans-alkenes from alkynes is achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-33 °C). openstax.org This reaction proceeds via a radical anion mechanism, resulting in the anti-addition of hydrogen across the triple bond. openstax.orgchemistrysteps.com Applying this method to this compound would yield (R,E)-1-octen-3-ol.

Recent research has also explored the use of extremely low concentrations of soluble palladium(II) chloride as a highly efficient and selective catalyst for the semi-hydrogenation of alkynols like 1-octyn-3-ol, achieving high selectivity for the corresponding alkene. acs.org

| Reaction Type | Reagents/Catalyst | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Complete Hydrogenation | H₂, Pd/C (or Pt, Ni) | (R)-3-Octanol | Not applicable | openochem.orglibretexts.org |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (R,Z)-1-Octen-3-ol | syn-addition | jove.comopenstax.org |

| Partial Hydrogenation (trans) | Na or Li, liquid NH₃ | (R,E)-1-Octen-3-ol | anti-addition | openstax.orgchemistrysteps.com |

Halogenation

The terminal alkyne of this compound readily undergoes electrophilic addition with halogens such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂). masterorganicchemistry.com The reaction can proceed with the addition of one or two equivalents of the halogen.

Dihalogenation: The addition of one equivalent of a halogen to an alkyne results in a dihaloalkene. The addition typically proceeds via an anti-mechanism, leading to the formation of the trans-isomer. masterorganicchemistry.com

Tetrahalogenation: When two or more equivalents of the halogen are used, a second addition reaction occurs on the intermediate alkene, yielding a tetrahaloalkane. masterorganicchemistry.com

As a propargyl alcohol, this compound can undergo more complex halogenation reactions. rsc.org For instance, regioselective dihalohydration reactions have been reported for propargylic alcohols. Treatment with N-iodosuccinimide in the presence of a gold catalyst can yield α,α-diiodo-β-hydroxyketones. nih.govnih.gov Similarly, using trichloroisocyanuric acid can produce α,α-dichloro-β-hydroxyketones, even without a catalyst. nih.govnih.gov These reactions provide pathways to highly functionalized halogenated building blocks. nih.gov

| Reagents | Product Type | Stereochemistry/Regiochemistry | Reference |

|---|---|---|---|

| Br₂ (1 equiv.) | (R,E)-1,2-Dibromo-1-octen-3-ol | anti-addition | masterorganicchemistry.com |

| Br₂ (2 equiv.) | (R)-1,1,2,2-Tetrabromo-3-octanol | Not applicable | masterorganicchemistry.com |

| Trichloroisocyanuric acid, CH₃CN | (R)-1,1-Dichloro-2-oxo-3-octanol | Regioselective dihalohydration | nih.gov |

| N-Iodosuccinimide, Au catalyst, CH₃CN | (R)-1,1-Diiodo-2-oxo-3-octanol | Regioselective dihalohydration | nih.govnih.gov |

Cycloaddition

Cycloaddition reactions involving the terminal alkyne are powerful tools for constructing cyclic and heterocyclic systems.

Azide-Alkyne Cycloaddition: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a prominent "click chemistry" reaction that produces 1,2,3-triazoles. wikipedia.orgtcichemicals.com The thermal reaction often yields a mixture of regioisomers. wikipedia.org However, the use of catalysts provides high regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant, affording 1,4-disubstituted 1,2,3-triazoles with high efficiency. wikipedia.orgrsc.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts, such as Cp*RuCl complexes, direct the reaction to selectively produce 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org

[2+2] Cycloaddition: Transition metal-catalyzed [2+2] cycloadditions provide a direct route to cyclobutene (B1205218) structures, which are valuable synthetic intermediates. acs.org A rhodium/phosphine (B1218219) catalyst system has been shown to effectively promote the intermolecular [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes (like acrylates), yielding cyclobutenes with complete regioselectivity. acs.org

| Reaction Type | Co-reactant | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Copper(I) source | 1,4-Disubstituted 1,2,3-triazole | wikipedia.orgrsc.org |

| Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide (R-N₃) | Ruthenium complex (e.g., Cp*RuCl) | 1,5-Disubstituted 1,2,3-triazole | wikipedia.orgorganic-chemistry.org |

| [2+2] Cycloaddition | Electron-deficient alkene (e.g., acrylate) | Rhodium(Q)(cod)/phosphine | Substituted cyclobutene | acs.org |

Oxidation and Reduction Chemistry at the Chiral Center and Alkynyl Moiety

The bifunctional nature of this compound, possessing both a secondary alcohol and a terminal alkyne, allows for selective transformations at either site.

Oxidation at the Chiral Center

The secondary alcohol at the C-3 position of this compound can be oxidized to the corresponding ketone, 1-octyn-3-one (B3050644), while preserving the alkyne functionality. libretexts.orgsavemyexams.com This transformation is a key step in many synthetic sequences. A variety of oxidizing agents can be employed for this purpose.

Chromium-Based Reagents: Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a powerful oxidizing agent for converting secondary alcohols to ketones. libretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that also effectively performs this oxidation. libretexts.org

Other Reagents: Other common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and sodium or potassium dichromate (K₂Cr₂O₇) in an acidic solution. savemyexams.com These reagents are generally effective for oxidizing secondary alcohols to ketones, with the reaction typically stopping at the ketone stage as further oxidation would require the cleavage of a carbon-carbon bond. chemguide.co.ukbyjus.com

| Oxidizing Agent | Common Name/Conditions | Product | Reference |

|---|---|---|---|

| H₂CrO₄ (CrO₃ in H₂SO₄/acetone) | Jones Reagent | 1-Octyn-3-one | libretexts.org |

| Pyridinium chlorochromate (C₅H₅NHCrO₃Cl) | PCC | 1-Octyn-3-one | libretexts.org |

| K₂Cr₂O₇ / H₂SO₄ | Acidified Dichromate | 1-Octyn-3-one | savemyexams.comchemguide.co.uk |

| KMnO₄ / H₂SO₄ | Acidified Permanganate | 1-Octyn-3-one | savemyexams.com |

Reduction of the Alkynyl Moiety

The reduction of the alkynyl group in this compound offers pathways to chiral saturated and unsaturated alcohols. The specific product depends entirely on the chosen reagents and conditions, as detailed previously in the hydrogenation section (4.4.2).

Reduction to Alkane: Catalytic hydrogenation with H₂ over a standard platinum, palladium, or nickel catalyst results in the complete saturation of the triple bond, yielding (R)-3-octanol. openochem.orgchemistrysteps.com

Reduction to cis-Alkene: Using a deactivated catalyst, such as Lindlar's catalyst, allows for the selective semi-hydrogenation to the cis-alkene, (R,Z)-1-octen-3-ol, via syn-addition of hydrogen. jove.comopenstax.org

Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium in liquid ammonia, selectively produces the trans-alkene, (R,E)-1-octen-3-ol, through an anti-addition mechanism. openstax.orgchemistrysteps.com

These selective reductions are fundamental in stereocontrolled synthesis, allowing access to different olefin isomers while retaining the original chirality at the C-3 position.

| Reagents/Catalyst | Product | Key Feature | Reference |

|---|---|---|---|

| H₂, Pd/C (or Pt, Ni) | (R)-3-Octanol | Complete saturation | openochem.orgchemistrysteps.com |

| H₂, Lindlar's Catalyst | (R,Z)-1-Octen-3-ol | cis-Alkene formation | jove.comopenstax.org |

| Na or Li, liquid NH₃ | (R,E)-1-Octen-3-ol | trans-Alkene formation | openstax.orgchemistrysteps.com |

Sophisticated Spectroscopic and Analytical Characterization for Structural Confirmation and Purity of R + 1 Octyn 3 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

High-Field ¹H and ¹³C NMR Spectroscopy

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the characterization of (R)-(+)-1-Octyn-3-ol. In ¹H NMR, the chemical shift (δ) of each proton provides insight into its electronic environment. For this compound, the spectra exhibit characteristic signals corresponding to the different types of protons in the molecule. orgsyn.orgchemicalbook.com

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicative of its hybridization and bonding environment. orgsyn.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | 2.42 (d, J = 2 Hz) | 72.6 |

| 2 | - | 85.1 |

| 3 | 4.33 (m) | 62.0 |

| 4 | 1.65 (m) | 37.4 |

| 5 | 1.3-1.4 (m) | 31.3 |

| 6 | 1.3-1.4 (m) | 24.6 |

| 7 | 1.3-1.4 (m) | 22.4 |

| 8 | 0.86 (t, J = 6.6 Hz) | 13.9 |

| OH | 3.0 (broad) | - |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further unravel the complex structure and spatial arrangement of atoms, a variety of two-dimensional (2D) NMR techniques are employed. slideshare.netcreative-biostructure.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal the connectivity between protons, helping to trace out the carbon framework of the molecule. slideshare.netcreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. It is invaluable for assigning the resonances in both ¹H and ¹³C NMR spectra. creative-biostructure.comscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry of a molecule. It identifies protons that are close to each other in space, regardless of whether they are bonded. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical information about the three-dimensional arrangement of the molecule. slideshare.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching, bending, and other vibrations of the chemical bonds within the molecule. This provides a unique "fingerprint" that can be used for identification.

For this compound, the IR spectrum shows characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C-H stretches of the alkyl chain. orgsyn.org Raman spectroscopy provides complementary information, particularly for non-polar bonds like the C≡C triple bond, which can be weak in the IR spectrum. aip.org

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3315 |

| C-H (sp) | Stretch | - |

| C≡C | Stretch | 2120 |

| C-H (sp³) | Stretch | 2950, 2860 |

| C-O | Stretch | 1120, 1060, 1025 |

Data sourced from Organic Syntheses Procedure. orgsyn.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the molecular formula can be unequivocally determined. chemicalbook.com

In addition to providing the molecular weight, mass spectrometry can also be used to study the fragmentation pattern of the molecule. By analyzing the masses of the fragment ions produced upon ionization, valuable information about the structure of the molecule can be obtained. For this compound, fragmentation would likely involve cleavage of the C-C bonds adjacent to the alcohol and alkyne functionalities. chemicalbook.com

Hyphenated Chromatographic Techniques for Separation and Identification (e.g., GC-MS, LC-MS)

Hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for both separating the components of a mixture and identifying them.

GC-MS: This technique is well-suited for the analysis of volatile compounds like this compound. thermofisher.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification. nih.gov The enantiomeric purity of 1-octyn-3-ol (B1346985) can be determined using a chiral GC column. frontiersin.org

LC-MS: For less volatile derivatives of this compound, LC-MS is the preferred method. The liquid chromatograph separates the components based on their polarity and interactions with the stationary phase. As with GC-MS, the separated components are then analyzed by the mass spectrometer for identification. sielc.comresearchgate.net

These advanced analytical techniques, when used in concert, provide a comprehensive and unambiguous characterization of this compound and its derivatives, confirming its structure, purity, and stereochemistry.

Ecological and Biological Significance of R + 1 Octyn 3 Ol Enantiomers in Chemical Ecology

Function as a Semiochemical and Kairomone in Insect Olfaction

(R)-(+)-1-Octyn-3-ol and its stereoisomer, (S)-(-)-1-Octyn-3-ol, are chiral alkynols that play a significant role in the chemical ecology of various insect species. These compounds function as semiochemicals, which are chemicals that mediate interactions between organisms. Specifically, they often act as kairomones, which are a type of semiochemical that benefits the receiver but not the emitter. In the context of insect olfaction, these compounds are crucial cues for behaviors such as host-seeking in blood-feeding insects. frontiersin.orgnih.govresearchgate.netfrontiersin.org

The differential effects of the (R) and (S) enantiomers of 1-octyn-3-ol (B1346985) have been observed in various mosquito species. For instance, studies have shown that certain mosquitoes are more attracted to the (R)-enantiomer. researchgate.netresearchgate.net This enantiomeric preference is a key factor in the effectiveness of baits used in mosquito traps.

Enantioselective Recognition by Insect Olfactory Receptors (ORs)

The ability of insects to distinguish between the enantiomers of 1-octyn-3-ol is rooted in the enantioselective nature of their olfactory receptors (ORs). nih.govresearchgate.netfrontiersin.orgnih.gov Research has demonstrated that specific ORs in mosquitoes exhibit a higher sensitivity to one enantiomer over the other. For example, in the yellow fever mosquito, Aedes aegypti, the odorant receptor AaOR8 has been identified as a chiral-selective receptor for the (R)-(−)-enantiomer of 1-octen-3-ol (B46169), a structurally related compound. nih.gov This receptor is activated by nanomolar concentrations of the (R)-enantiomer. researchgate.net Similarly, in the Southern house mosquito, Culex quinquefasciatus, an OR expressed in the maxillary palps, CquiOR118b, shows remarkable selectivity for (R)-1-octen-3-ol. nih.govresearchgate.net This high degree of specificity at the receptor level is the fundamental basis for the differential behavioral responses observed in insects. nih.gov The interaction between the chiral ligand and the receptor is influenced by steric constraints, chain length, and the degree of unsaturation of the odorant molecule. nih.gov

Species-Specific Behavioral Responses to Enantiomers

The behavioral responses of insects to the enantiomers of 1-octyn-3-ol are often species-specific. frontiersin.orgnih.govresearchgate.net While some species may be attracted, others might be repelled or show no response.

For example, in field studies, traps baited with (R)-1-octen-3-ol captured a greater number of mosquito species like Anopheles crucians and Ochlerotatus infirmatus compared to those baited with the (S)-enantiomer. researchgate.net In laboratory assays with Aedes aegypti, the (R)-enantiomer of 1-octen-3-ol elicited increased flight activity and attraction. researchgate.netcambridge.org

Conversely, for the Southern house mosquito, Culex quinquefasciatus, both the (R)- and (S)-enantiomers of 1-octen-3-ol have been shown to be repellent at high concentrations. nih.govresearchgate.net While the (R)-enantiomer did cause an increase in activation, it did not translate to attraction. researchgate.net This highlights that the same compound can elicit vastly different behavioral outcomes depending on the insect species and the concentration of the chemical cue.

| Insect Species | Enantiomer | Behavioral Response | Reference |

|---|---|---|---|

| Anopheles crucians | (R)-1-octen-3-ol | Increased trap captures | researchgate.net |

| Ochlerotatus infirmatus | (R)-1-octen-3-ol | Increased trap captures | researchgate.net |

| Aedes aegypti | (R)-1-octen-3-ol | Increased flight activity and attraction | researchgate.netcambridge.org |

| Culex quinquefasciatus | (R)-1-octen-3-ol | Increased activation, but repellent at high concentrations | nih.govresearchgate.netresearchgate.net |

| Culex quinquefasciatus | (S)-1-octen-3-ol | Repellent at high concentrations | nih.govresearchgate.net |

Neurophysiological and Electrophysiological Responses to this compound and its Stereoisomers

The behavioral responses of insects to chiral molecules like 1-octyn-3-ol are underpinned by specific neurophysiological and electrophysiological events occurring within their olfactory systems. nih.govresearchgate.net These responses can be measured at the level of individual olfactory sensory neurons (OSNs).

Electrophysiological studies, such as single sensillum recordings (SSR), have been instrumental in elucidating the sensitivity and selectivity of insect OSNs to different enantiomers. researchgate.netcambridge.org For example, in both Aedes aegypti and Culex quinquefasciatus, OSNs in the maxillary palp basiconic sensilla show a significantly higher response to the (R)-enantiomer of 1-octen-3-ol compared to the (S)-enantiomer. researchgate.netcambridge.org In Culex quinquefasciatus, the ORN-B in the peg sensilla of the maxillary palps is highly sensitive to (R)-(−)-1-octen-3-ol. f1000research.com

Odorant Receptor Activation and Ligand Specificity

The activation of odorant receptors (ORs) by specific ligands is the first critical step in olfactory signal transduction. Insect ORs are heteromeric complexes, typically consisting of a variable ligand-binding subunit (ORx) and a conserved co-receptor (Orco). frontiersin.org The specificity of an OR for a particular odorant, including its enantiomeric form, is determined by the ORx subunit. nih.govresearchgate.netfrontiersin.orgnih.gov

Studies using heterologous expression systems, such as Xenopus oocytes, have allowed for the functional characterization of specific ORs. nih.gov For instance, the Aedes aegypti receptor AaOR8, when co-expressed with the Orco co-receptor, responds robustly to (R)-(−)-1-octen-3-ol, while showing a much weaker response to the (S)-(+)-enantiomer. nih.gov This demonstrates that the OR itself possesses the necessary machinery for chiral discrimination. nih.gov Similarly, in Culex quinquefasciatus, the receptor CquiOR118b, which is highly expressed in the maxillary palps, exhibits strong enantioselectivity for (R)-1-octen-3-ol and its alkynyl analog, (R)-1-octyn-3-ol. f1000research.com In contrast, another receptor, CquiOR114b, found in the antennae, shows a preference for the (S)-enantiomer of 1-octen-3-ol. nih.govresearchgate.net

| Insect Species | Odorant Receptor | Location | Preferred Enantiomer | Reference |

|---|---|---|---|---|

| Aedes aegypti | AaOR8 | Maxillary Palps | (R)-1-octen-3-ol | nih.gov |

| Culex quinquefasciatus | CquiOR118b | Maxillary Palps | (R)-1-octen-3-ol | nih.govresearchgate.net |

| Culex quinquefasciatus | CquiOR114b | Antennae | (S)-1-octen-3-ol | nih.govresearchgate.net |

Molecular Mechanisms of Olfactory Transduction

In insects, the binding of an odorant to an OR complex is thought to directly gate a non-selective cation channel, leading to the influx of ions like Na⁺ and Ca²⁺ and subsequent depolarization of the olfactory sensory neuron. frontiersin.org This process is a form of ionotropic transduction. frontiersin.org

The activation of the OR/Orco complex initiates a cascade of events. frontiersin.org It is also suggested that a G-protein-mediated pathway may be involved in regulating the sensitivity of these channels. frontiersin.org Upon odorant binding, the Gαs subunit may activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), which could sensitize the odorant response. frontiersin.org The influx of calcium can also trigger downstream signaling, including the activation of calcium-activated chloride channels, further modulating the neuronal response. uoregon.edu The termination of the signal involves various mechanisms, including the action of phosphodiesterases that degrade cAMP. plos.org

Ecological Implications of Enantiomeric Purity in Insect Chemical Communication

The stereochemistry of semiochemicals plays a pivotal role in insect chemical communication. Many insects have evolved highly specific olfactory systems capable of distinguishing between the enantiomers of a chiral molecule, where one enantiomer may elicit a strong behavioral response while the other is significantly less active or even inhibitory. This enantiomeric specificity is a cornerstone of chemical ecology, ensuring the precision of signals for locating hosts, mates, or oviposition sites. While much research has focused on naturally occurring compounds like 1-octen-3-ol, the investigation of synthetic analogs such as 1-octyn-3-ol provides deeper insights into the structural requirements and specificity of insect odorant receptors.

Research into the synthetic compound 1-octyn-3-ol and its enantiomers has revealed that the high degree of enantiomeric selectivity observed for natural compounds extends to structurally similar synthetic molecules. This highlights the precise nature of the ligand-receptor interactions in the insect olfactory system.

Differential Behavioral Response in Mosquitoes

Field studies have been conducted to determine the attractiveness of the individual enantiomers of 1-octyn-3-ol to natural populations of mosquitoes. A study conducted in a freshwater swamp in Florida, U.S.A., compared the efficacy of traps baited with the (R)- and (S)-enantiomers of 1-octyn-3-ol against a control trap baited only with carbon dioxide. The results demonstrated a clear preference for the (R)-enantiomer across several mosquito species. nih.gov Traps baited with (R)-1-octyn-3-ol captured significantly greater numbers of mosquitoes compared to those baited with the (S)-enantiomer. nih.gov In many cases, the attractiveness of the (S)-enantiomer was not significantly different from the carbon dioxide control, indicating little to no behavioral activity. nih.gov

This differential attraction underscores the ecological implication of enantiomeric purity: the insect's behavioral response is critically dependent on the specific stereochemistry of the chemical cue. For these mosquito species, the (R)-enantiomer is the active form that signifies a potential host, whereas the (S)-enantiomer is largely ignored. This specificity prevents insects from wasting energy responding to incorrect or irrelevant chemical signals in their environment.

Table 1: Comparative Mosquito Attraction to 1-Octyn-3-ol Enantiomers This table summarizes findings from field trapping studies where mosquito responses to the (R) and (S) enantiomers of 1-octyn-3-ol were compared. Data is generalized from the study by Kline et al. (2007). nih.gov

| Enantiomer | Relative Attractiveness | Behavioral Interpretation |

| (R)-1-Octyn-3-ol | High | Strong Attractant |

| (S)-1-Octyn-3-ol | Low to Negligible | Weak or Inactive |

| Control (CO₂ only) | Baseline | Baseline Attraction |

Enantioselectivity at the Receptor Level

The behavioral discrimination between enantiomers is rooted in the molecular selectivity of odorant receptors (ORs) located on the antennae of insects. Studies on the olfactory system of the southern house mosquito, Culex quinquefasciatus, have provided direct evidence for this selectivity. nih.gov An odorant receptor, CquiOR118b, when expressed in a heterologous system (Xenopus oocytes), was challenged with the enantiomers of 1-octyn-3-ol. nih.gov

The results were striking: the receptor showed a "dramatic enantioselectivity," responding robustly to (R)-1-octyn-3-ol while eliciting a very small response to the (S)-enantiomer. nih.gov This demonstrates that the discrimination between these stereoisomers occurs at the very first step of olfactory processing—the binding of the odorant molecule to the receptor protein. The ability of a single receptor to exhibit such high fidelity for one enantiomer of a synthetic analog suggests that the binding pocket of the receptor is exquisitely tuned to a specific three-dimensional structure. nih.gov

Table 2: Electrophysiological Response of Culex quinquefasciatus Odorant Receptor (CquiOR118b) to 1-Octyn-3-ol Enantiomers This table illustrates the differential response of a specific odorant receptor to the (R) and (S) enantiomers of 1-octyn-3-ol. Data is based on findings from heterologous expression studies. nih.gov

| Compound | Receptor Response Level | Implication |

| (R)-1-Octyn-3-ol | Robust, dose-dependent currents | Preferred ligand for the receptor |

| (S)-1-Octyn-3-ol | Relatively very small currents | Receptor shows low affinity/activity |

The ecological implication of this receptor-level enantioselectivity is profound. It provides a mechanism for the nervous system to filter complex chemical information from the environment with high precision. For an insect, the specific ratio of enantiomers can be as important as the chemical identity of the compound itself. The "correct" enantiomer can lead to attraction, while an "incorrect" one, or an unnatural racemic mixture, may be less effective or even lead to a different behavior. This has significant consequences for the development of semiochemical-based tools for pest management, where the use of the correct, biologically active enantiomer is crucial for maximizing efficacy.

Emerging Research Frontiers and Future Perspectives on R + 1 Octyn 3 Ol

Development of Next-Generation Enantioselective Synthetic Methodologies

The demand for enantiomerically pure (R)-(+)-1-Octyn-3-ol has spurred the development of highly efficient and selective synthetic methods. While classical resolution and early asymmetric reductions have been foundational, current research is focused on more sophisticated and sustainable approaches.

One prominent area is the use of biocatalysis, particularly the kinetic lipase-catalyzed resolution of racemic 1-octyn-3-ol (B1346985). nih.gov A study exploring this approach screened twelve commercially available lipases, identifying Candida antarctica lipase (B570770) (CAL-B) and Humicola lanuginosa lipase (HLL) as highly effective biocatalysts for resolving propargylic alcohols. nih.gov This chemoenzymatic strategy provides a powerful tool for accessing enantiomerically pure secondary alcohols. nih.govsigmaaldrich.com

In addition to enzymatic methods, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering an environmentally benign alternative to many metal-based catalysts. beilstein-journals.org Recent advances include the development of cooperative catalysis systems, such as an amine-metal salt-Brønsted acid ternary system, for the highly stereoselective cross-aldol coupling of aldehydes and ynals to produce chiral propargylic alcohols with excellent diastereo- and enantioselectivity. rsc.org Furthermore, the asymmetric reduction of the corresponding ketone, 1-octyn-3-one (B3050644), using reagents like B-3-pinanyl-9-borabicyclo[3.3.1]nonane ("R-Alpine-Borane"), provides a mild and efficient route to optically active 1-octyn-3-ol with high stereospecificity. orgsyn.org

| Method | Catalyst/Reagent | Key Feature | Reported Enantiomeric Excess (ee) / Outcome |

| Asymmetric Reduction | B-3-pinanyl-9-borabicyclo[3.3.1]nonane | Mild, efficient, high stereospecificity | >95% (corrected for reagent purity) orgsyn.org |

| Kinetic Resolution | Candida antarctica lipase (CAL-B) | Biocatalytic, effective for resolving racemic 1-octyn-3-ol | 90% ee for the (S)-enantiomer nih.gov |

| Organocatalysis | Chiral Phosphoric Acids (CPAs) | Metal-free, versatile for various reactions involving propargylic alcohols | High ee in cyclization reactions beilstein-journals.org |

| Cooperative Catalysis | Prolinol ether-CuI-PhCO₂H system | Synergistic activation for cross-aldol reactions | up to >99% ee rsc.org |

Discovery of Novel Synthetic Transformations and Applications

Beyond its established role in prostaglandin (B15479496) synthesis, this compound is a versatile intermediate for other complex molecules. The terminal alkyne and secondary alcohol functionalities provide two reactive handles for a wide array of chemical transformations. Research is ongoing to leverage this reactivity in novel ways.

The acetylenic unit is a key precursor for conversion to a diverse range of bioactive compounds, including alkaloids, pyrethroids, pheromones, vitamins, and antibiotics. barc.gov.in For instance, chiral propargylic alcohols are crucial starting materials in the synthesis of insect pheromones like ferrulactone II and marine-derived natural products with cytotoxic properties, such as (S)-eicos-(4E)-en-1-yn-3-ol. barc.gov.in The enantioselective synthesis of (4R,9Z)-9-octadecen-4-olide, the female sex pheromone of the currant stem girdler (Janus integer), was achieved using a resolved (R)-alkynol, confirming the absolute configuration of the natural pheromone. researchgate.net These examples highlight the potential for this compound to be used in the development of new agrochemicals and pharmaceuticals.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The optimization and scale-up of synthetic routes to this compound and its derivatives can be significantly accelerated by a deeper mechanistic understanding of the reactions involved. Advanced spectroscopic techniques that allow for the real-time, in situ monitoring of chemical reactions are proving to be invaluable tools. pnas.orgacs.org

Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy is particularly powerful for tracking the progress of reactions in solution without the need for sampling. pnas.orgresearchgate.net This technique can monitor the disappearance of reactants and the appearance of products by tracking characteristic vibrational bands. For reactions involving this compound, the distinctive C-H stretch of the terminal alkyne (~3300 cm⁻¹) provides a clear spectroscopic handle to monitor its consumption during reactions like metallation or cycloadditions. pnas.org Studies have successfully used in situ ATR-IR to monitor strain-promoted azide-alkyne cycloadditions (SPAAC), even in complex biological fluids, demonstrating the technique's robustness. researchgate.net Similarly, in situ Nuclear Magnetic Resonance (NMR) and broadband dielectric spectroscopy are emerging as complementary methods for real-time reaction monitoring. bath.ac.uk Applying these techniques to the synthesis of this compound could enable precise control over reaction conditions, leading to improved yields and selectivity.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The prediction of stereoselectivity remains a significant challenge in organic synthesis. arxiv.org Traditionally, the optimization of asymmetric reactions has relied heavily on trial-and-error experimentation. arxiv.org The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. ijfans.orgresearchgate.netmdpi.comresearchgate.net

ML algorithms can analyze vast datasets of chemical reactions to identify complex patterns and relationships between reactants, catalysts, solvents, and the stereochemical outcome. ijfans.orgarxiv.org For the synthesis of this compound, ML models could be trained to predict the enantiomeric excess for a given set of reaction conditions, significantly accelerating the discovery of optimal synthetic protocols. arxiv.orgarxiv.org Recent groundbreaking work has shown that ML models, such as those combining LASSO and Random Forest algorithms, can quantitatively predict the stereoselectivity of chemical transformations by capturing interactions between molecular features. arxiv.orgarxiv.org Furthermore, transfer learning approaches allow general reaction prediction models to be specialized for specific and challenging reaction classes, such as stereoselective reactions on carbohydrates, with remarkable accuracy. bohrium.com Applying these computational tools to the asymmetric synthesis of propargylic alcohols could bypass extensive experimental screening and guide chemists toward the most promising catalytic systems. ijfans.org

Further Elucidation of Structure-Activity Relationships in Biological Systems

The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry. While this compound is primarily known as a synthetic intermediate, its structural analog, 1-octen-3-ol (B46169), is a well-known semiochemical that functions as an attractant or repellent for various insect species. f1000research.comresearchgate.net Crucially, the biological response to 1-octen-3-ol is often enantiomer-specific.

For example, in the southern house mosquito, Culex quinquefasciatus, an odorant receptor in the maxillary palps shows remarkable selectivity for (R)-1-octen-3-ol, while a different receptor in the antennae prefers the (S)-enantiomer. f1000research.com Field studies involving traps baited with different stereoisomers have also demonstrated these selective effects; traps baited with the (R)-enantiomer of 1-octen-3-ol or 1-octyn-3-ol typically catch greater numbers of mosquitoes than those baited with the corresponding (S)-enantiomer. researchgate.net This highlights the critical importance of stereochemistry in the molecule's interaction with biological receptors. Further elucidation of the structure-activity relationships for this compound and its derivatives could uncover novel applications in areas such as chemical ecology, pest management, and even pharmacology, where precise molecular recognition is paramount. mdpi.com

| Compound | Organism | Observed Biological Effect | Reference |

| (R)-1-octen-3-ol | Culex quinquefasciatus (mosquito) | Selectively detected by odorant receptor CquiOR118b | f1000research.com |

| (S)-1-octen-3-ol | Culex quinquefasciatus (mosquito) | Higher preference by antennal odorant receptor CquiOR114b | f1000research.com |

| This compound | Various mosquito species | Greater attractant effect in baited traps compared to (S)-isomer | researchgate.net |

| (S)-(-)-1-octyn-3-ol | Various mosquito species | Less attractive in baited traps compared to (R)-isomer | researchgate.net |

| (S)-Pheromone | Colorado potato beetle | Active pheromone | mdpi.com |

| (R)-Pheromone | Colorado potato beetle | Inhibits the activity of the natural (S)-pheromone | mdpi.com |

常见问题

Q. How to ensure compliance with journal standards when reporting synthetic procedures for this compound?

- Methodological Answer : Follow guidelines such as those in Organic Letters:

- Specify reagent sources (e.g., "Sigma-Aldrich, ≥99% purity") and purification methods (e.g., "column chromatography with silica gel 60").

- Include HRMS data (e.g., m/z 126.1962 [M+H]) and elemental analysis (%C, %H within 0.3% of theoretical values).

- Deposit X-ray crystallography data with the Cambridge Crystallographic Data Centre (CCDC) if applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。